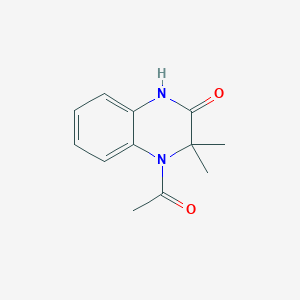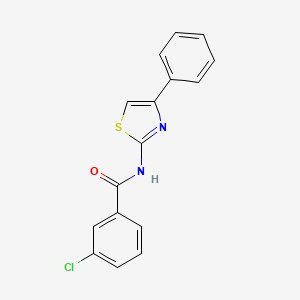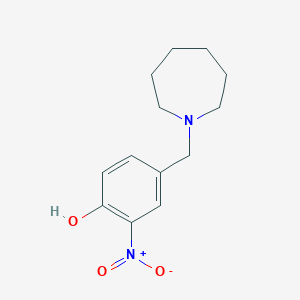![molecular formula C19H21NO4 B5687623 isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate](/img/structure/B5687623.png)
isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate, also known as IBCP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors. For example, it has been found to inhibit the activity of cholinesterase and acetylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function. isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate has also been found to have an affinity for certain receptors, such as the muscarinic receptors, which are involved in various physiological processes.
Biochemical and Physiological Effects:
isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate has been found to have various biochemical and physiological effects. For example, it has been found to increase the levels of acetylcholine in the brain, which is important for cognitive function. It has also been found to have potential antitumor activity, as well as anti-inflammatory and antioxidant properties. Additionally, isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate has been found to have a low toxicity profile, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate in lab experiments is its potential as a drug candidate. Its low toxicity profile and various biochemical and physiological effects make it a promising candidate for drug development. However, one of the limitations of using isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate is the lack of understanding of its mechanism of action. Further research is needed to fully understand its effects and potential applications.
Zukünftige Richtungen
There are several future directions for the research on isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate. One area of interest is in the development of new drugs for Alzheimer's disease and cancer therapy. Further research is also needed to fully understand the mechanism of action of isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate and its potential applications in other fields of scientific research. Additionally, the synthesis method of isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate could be optimized to improve its yield and purity. Overall, the research on isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate has the potential to lead to the development of new drugs and therapies for various diseases and conditions.
Synthesemethoden
The synthesis of isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate involves the reaction between 4-hydroxybenzyl alcohol, isopropyl chloroacetate, and benzyl isocyanate. The reaction is carried out in the presence of a catalyst, such as triethylamine, in anhydrous acetonitrile. The resulting product is then purified using column chromatography to obtain pure isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate.
Wissenschaftliche Forschungsanwendungen
Isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate has been found to have potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs. isopropyl {4-[(benzylamino)carbonyl]phenoxy}acetate has been found to have inhibitory effects on certain enzymes, such as cholinesterase and acetylcholinesterase, which are involved in the progression of Alzheimer's disease. It has also been found to have potential antitumor activity, making it a promising candidate for cancer therapy.
Eigenschaften
IUPAC Name |
propan-2-yl 2-[4-(benzylcarbamoyl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-14(2)24-18(21)13-23-17-10-8-16(9-11-17)19(22)20-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOMBCQUWAJMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-(4-(benzylcarbamoyl)phenoxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(3,3-diphenylpiperidin-1-yl)carbonyl]-2-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5687553.png)
![5-ethyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5687557.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5687565.png)
![1,3-dimethyl-N-{2-[(2-methyl-8-quinolinyl)oxy]ethyl}-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B5687570.png)
![ethyl 4-[5-(2-furylmethyl)-2-thioxo-1,3,5-triazinan-1-yl]benzoate](/img/structure/B5687576.png)
![2-(isopropylthio)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5687594.png)
![2-{1-benzyl-5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5687598.png)
![N-methyl-2-propyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B5687606.png)
![1-{2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl}imidazolidin-2-one](/img/structure/B5687617.png)



![4'-[1-(dimethylamino)ethyl]-4-methoxybiphenyl-3-carboxamide](/img/structure/B5687643.png)